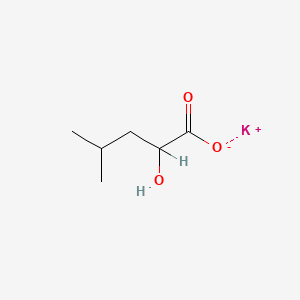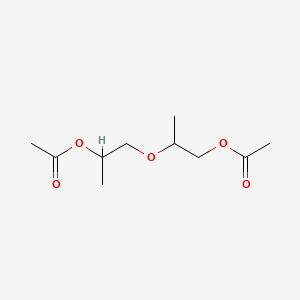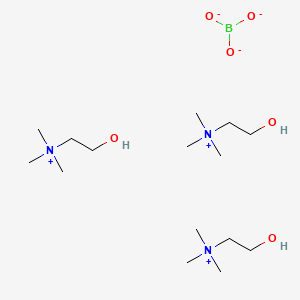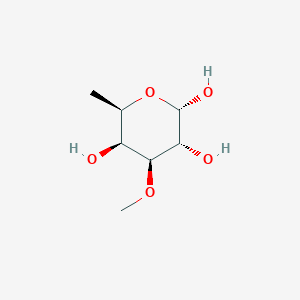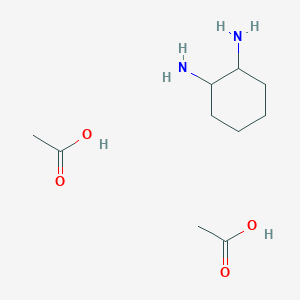
acetic acid;cyclohexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;cyclohexane-1,2-diamine is a compound that combines the properties of acetic acid and cyclohexane-1,2-diamine Acetic acid is a simple carboxylic acid known for its role in vinegar, while cyclohexane-1,2-diamine is a diamine with a cyclohexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;cyclohexane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of cyclohexane-1,2-diamine with acetic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity. For example, the reaction can be carried out in the presence of a strong acid catalyst at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maximize efficiency and output. The use of advanced catalytic systems and optimized reaction conditions can help achieve high yields and minimize by-products. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;cyclohexane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the carboxylic acid group and the amine groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted amines or amides .
Wissenschaftliche Forschungsanwendungen
Acetic acid;cyclohexane-1,2-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid;cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,2-diamine: A diamine with similar structural features but lacking the acetic acid component.
Acetic acid: A simple carboxylic acid without the diamine functionality.
Cyclohexane-1,2-diamine-NNN′N′-tetra-acetic acid: A related compound with additional acetic acid groups, used as a chelating agent.
Uniqueness
Acetic acid;cyclohexane-1,2-diamine is unique due to its combination of carboxylic acid and diamine functionalities, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wide range of reactions and applications, making it a valuable tool in various fields of research and industry.
Eigenschaften
CAS-Nummer |
957771-42-5 |
|---|---|
Molekularformel |
C10H22N2O4 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
acetic acid;cyclohexane-1,2-diamine |
InChI |
InChI=1S/C6H14N2.2C2H4O2/c7-5-3-1-2-4-6(5)8;2*1-2(3)4/h5-6H,1-4,7-8H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
OGZVEPYZKPDQBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1CCC(C(C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




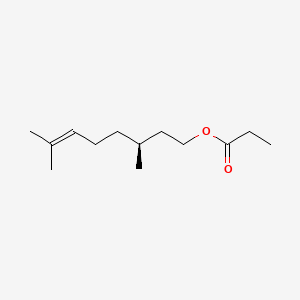
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)


